1,8-Diacetoxyoctane

Beschreibung

Significance of Terminal Diesters in Organic Synthesis

Terminal diesters, such as α,ω-diacetoxyalkanes, hold considerable importance in the field of organic synthesis for several key reasons. Their utility stems from the reactivity of the ester groups and the nature of the alkane chain that separates them.

One of the primary roles of terminal diesters is as protecting groups for α,ω-diols. In complex, multi-step syntheses, it is often necessary to mask reactive hydroxyl groups to prevent them from undergoing unwanted reactions while other transformations are carried out on the molecule. fiveable.meresearchgate.netorganic-chemistry.org The diacetate can be introduced to protect the diol and can later be removed, typically through hydrolysis, to regenerate the original diol functionality. fiveable.meorganic-chemistry.org

Furthermore, α,ω-diacetoxyalkanes are valuable precursors to other bifunctional compounds . For instance, they can be pyrolyzed to yield α,ω-dienes, which are important monomers in the production of synthetic rubbers and serve as starting materials for macrocycle synthesis. researchgate.netnih.gov They can also be converted into α,ω-dicarboxylic acids, which are essential monomers for the synthesis of polyesters and polyamides. wur.nlscience.govscience.gov

In the realm of biocatalysis , α,ω-diacetoxyalkanes are key intermediates. researchgate.netnih.gov Microbial processes have been developed to produce α,ω-diols from n-alkanes, where the intermediate α,ω-diacetoxyalkanes are formed and subsequently hydrolyzed by enzymes like esterases. mdpi.comresearchgate.net This biocatalytic route offers a greener alternative to traditional chemical methods. mdpi.comresearchgate.net

Overview of 1,8-Diacetoxyoctane within the Diester Class

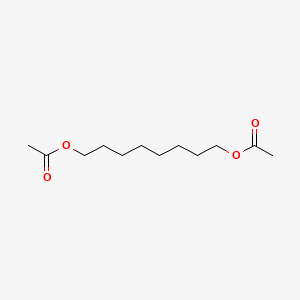

This compound is a specific member of the α,ω-diacetoxyalkane family, characterized by an eight-carbon chain flanked by two acetate (B1210297) groups. Its chemical structure and properties make it a useful intermediate in several synthetic applications.

The synthesis of this compound is typically achieved through the esterification of 1,8-octanediol (B150283) with acetic acid or its derivatives. researchgate.netnih.gov This reaction is a standard procedure in organic chemistry.

A significant application of this compound is its use as a precursor for 1,7-octadiene (B165261) . Through a process of pyrolysis, this compound is heated to high temperatures, leading to the elimination of two molecules of acetic acid and the formation of a double bond at each end of the carbon chain. researchgate.netnih.govwur.nlscience.gov Research has shown that this pyrolysis can achieve high yields of the desired diene. researchgate.netnih.govscience.gov

In the context of biocatalysis, this compound can be enzymatically hydrolyzed to produce 1,8-octanediol . mdpi.comgovinfo.gov Engineered microorganisms expressing specific esterases have been shown to efficiently carry out this conversion. mdpi.comgovinfo.gov This is part of a broader strategy to produce valuable diols from renewable resources. mdpi.comresearchgate.net

Below are tables detailing the physical and chemical properties of this compound.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₄ | |

| Molecular Weight | 230.30 g/mol | |

| Form | Clear Liquid | |

| Color | Colorless | |

| Boiling Point | 128 °C at 1 mmHg |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 3992-48-1 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-acetyloxyoctyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHIGESKEUQAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00410645 | |

| Record name | 1,8-Diacetoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-48-1 | |

| Record name | 1,8-Diacetoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00410645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Diacetoxyoctane

Esterification of 1,8-Octanediol (B150283) with Acetic Acid

The fundamental reaction for producing 1,8-diacetoxyoctane involves the direct esterification of 1,8-octanediol with two equivalents of acetic acid. This reaction is a reversible condensation reaction where water is formed as a byproduct. To drive the equilibrium towards the formation of the diester, it is common to use an excess of acetic acid or to remove the water as it is formed, often through azeotropic distillation with a suitable solvent like toluene (B28343). acs.org

Catalytic Approaches in Diesterification

To accelerate the esterification process, various types of catalysts are utilized. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous acid catalysts are substances that are in the same phase as the reactants, typically a liquid phase. Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective catalysts for the esterification of alcohols. e3s-conferences.orgfrontiersin.org The mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl groups of 1,8-octanediol. libretexts.org

While highly effective, homogeneous catalysts present challenges in terms of separation from the reaction mixture, which can lead to corrosion and environmental concerns. frontiersin.orgasianpubs.org

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. libretexts.org This offers the significant advantage of easy separation of the catalyst from the product mixture by simple filtration, allowing for catalyst recycling and a cleaner product. frontiersin.orgnih.gov Solid acid resins, such as sulfonated polystyrene-divinylbenzene copolymers, are widely used for esterification reactions.

Amberlyst resins, a type of strongly acidic ion-exchange resin, have been extensively studied and applied as catalysts for esterification reactions, including the synthesis of acetate (B1210297) esters. mdpi.comresearchgate.netije.ir Amberlyst-15, in particular, is a macroreticular resin with a high concentration of sulfonic acid groups, making it an effective solid acid catalyst. researchgate.netije.ir

Studies on the esterification of various alcohols with acetic acid have demonstrated the efficacy of Amberlyst-15. For instance, in the esterification of isoamyl alcohol with acetic acid, Amberlyst-15 showed high activity. researchgate.net Similarly, it has been successfully used in the esterification of n-octanol with acetic acid. asianpubs.org The catalytic activity of these resins is attributed to the presence of Brønsted acid sites (sulfonic acid groups) which facilitate the esterification reaction in a manner analogous to homogeneous acid catalysts. mdpi.com The porous structure of the resin allows for the diffusion of reactants to the active sites.

Research has also explored the kinetics of esterification reactions using Amberlyst-15. A pseudo-homogeneous kinetic model has been successfully applied to correlate experimental data for the esterification of acetic acid with n-octanol, indicating that the reaction can be modeled with reasonable accuracy. asianpubs.org

Table 1: Comparison of Catalysts in Esterification Reactions

| Catalyst | Reactants | Key Findings | Reference |

| Amberlyst-15 | Isoamyl alcohol and acetic acid | High isoamyl acetate yield (99%) achieved with microwave-assisted esterification. | researchgate.net |

| Amberlyst-15 | n-Octanol and acetic acid | External mass transfer resistance was negligible at agitation speeds above 500 rpm. | asianpubs.org |

| SiO₂-[ASCBI][TfO] vs. Amberlyst-15 | Diols and acetic acid | SiO₂ supported ionic liquids showed higher diacetin (B166006) selectivity than Amberlyst-15. | longdom.org |

Interestingly, aliphatic acids themselves can act as catalysts in esterification reactions, particularly at elevated temperatures. acs.orgacs.org In the synthesis of this compound, an excess of acetic acid can serve both as a reactant and a catalyst. acs.org The catalytic effect is less pronounced than that of strong mineral acids or solid acid resins, but it can be sufficient under certain conditions, especially when combined with high temperatures to drive the reaction forward and remove water.

One study demonstrated the preparation of this compound from 1,8-octanediol and acetic acid where acetic acid itself acted as the catalyst. acs.orgacs.org This approach simplifies the reaction system by eliminating the need for an external catalyst, although it may require more forcing conditions to achieve high conversions.

Heterogeneous Catalysis Using Solid Acid Resins

Optimization of Reaction Parameters in Diesterification Processes

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters. Key factors that are often manipulated to maximize yield and reaction rate include temperature, reactant molar ratio, and catalyst loading. whiterose.ac.ukmedpharmres.comrsc.org

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, it can also lead to side reactions or decomposition of the products or catalysts. For the esterification of 1,8-octanediol with acetic acid, temperatures are typically elevated to facilitate the removal of water. acs.org

Reactant Molar Ratio: Employing an excess of one reactant, usually the less expensive one (in this case, acetic acid), can shift the reaction equilibrium towards the product side, thereby increasing the conversion of the other reactant (1,8-octanediol). ije.ir

Catalyst Loading: The amount of catalyst used can significantly impact the reaction rate. An optimal catalyst loading exists where the rate is maximized without incurring unnecessary cost or causing mass transfer limitations. Studies on similar esterification reactions have investigated the effect of catalyst concentration on the reaction kinetics. asianpubs.org

The systematic optimization of these parameters, often through methodologies like Design of Experiments (DoE), is crucial for developing an efficient and economical process for the industrial production of this compound. whiterose.ac.ukrsc.org

Table 2: Investigated Parameters in Esterification Optimization Studies

| Parameter | Investigated Range/Levels | Outcome | Reference |

| Temperature | 333.15 K to 363.15 K | Increased temperature led to higher conversion rates. | asianpubs.org |

| Reactant Molar Ratio (Acid:Alcohol) | Varied, often with acid in excess | High acetic acid/ethanol molar ratio favored the reaction. | ije.ir |

| Catalyst Loading | Varied as a percentage of reactant weight | Optimized to maximize reaction rate while minimizing cost. | whiterose.ac.uk |

| Agitation Speed | 400, 500, 600 rpm | Determined the point at which external mass transfer resistance is overcome. | asianpubs.org |

Influence of Reactant Molar Ratios and Concentrations

The stoichiometry of the reactants is a critical factor in maximizing the yield of this compound. Fischer esterification is an equilibrium-limited reaction, and to shift the equilibrium towards the product side, a large excess of one of the reactants is often used. masterorganicchemistry.comwvu.eduathabascau.ca In the synthesis of diesters from diols, using an excess of the carboxylic acid is a common strategy. acs.org

Research has demonstrated that a significant yield of this compound can be achieved with a specific molar ratio of reactants. For instance, using a molar ratio of 1,8-octanediol to acetic acid of 1:4 resulted in a product yield of 97.9%. acs.orgresearchgate.net This excess of acetic acid helps to ensure the complete conversion of both hydroxyl groups on the 1,8-octanediol molecule to their corresponding acetate esters. researchgate.net Studies on similar esterifications have shown that increasing the excess of the alcohol from an equimolar amount to a tenfold excess can increase the ester yield from 65% to 97%. masterorganicchemistry.com

Table 1: Effect of Reactant Molar Ratio on Esterification Yield

| Reactant 1 | Reactant 2 | Molar Ratio (Diol:Acid) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,8-Octanediol | Acetic Acid | 1:4 | This compound | 97.9 | acs.orgresearchgate.net |

Temperature Effects on Diesterification Efficiency

Temperature plays a dual role in the synthesis of this compound. It must be high enough to provide the necessary activation energy for the reaction to proceed at a reasonable rate but controlled to prevent side reactions or decomposition of the product. The Fischer esterification is typically conducted under reflux, with the temperature determined by the boiling point of the solvent and reactants. wvu.edu

In a documented synthesis of this compound where toluene was used as a solvent, the reaction was carried out at 108 °C, achieving a high yield. acs.orgresearchgate.net This temperature facilitates the esterification reaction while also enabling the azeotropic removal of water, a critical factor in driving the reaction to completion. While higher temperatures can increase the reaction rate, excessive heat can lead to the pyrolysis of the ester, which is a different process aimed at producing other chemicals like alkadienes. researchgate.netacs.org For the synthesis of the diester itself, maintaining an optimal temperature is crucial for efficiency.

Table 2: Influence of Temperature on this compound Synthesis

| Reactants | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,8-Octanediol, Acetic Acid | Toluene | 108 | This compound | 97.9 | acs.orgresearchgate.net |

Agitation and Mass Transfer Considerations

In heterogenous or multi-phase reaction systems, such as the esterification of a diol which may have limited solubility in the reaction medium, effective mixing is paramount. Agitation influences the rate of mass transfer between the different phases, ensuring that reactant molecules come into contact at the catalytic sites. researchgate.net

Increasing the agitation speed generally enhances the reaction rate and conversion by reducing external mass transfer resistance. researchgate.net Studies on enzymatic esterification have shown that increasing the stirring speed from 100 rpm to 200 rpm can significantly boost the conversion percentage. researchgate.net However, there is typically an optimal agitation speed beyond which the increase in conversion becomes insignificant, and in some cases, excessively high speeds can be detrimental. researchgate.net This is because vigorous agitation can affect the stability of catalysts (like enzymes) or create other process issues. researchgate.net For the synthesis of this compound, ensuring adequate mixing is essential to overcome mass transfer limitations and achieve a high reaction rate.

Table 3: Representative Effect of Agitation Speed on Esterification Conversion

| Agitation Speed (rpm) | Conversion (%) |

|---|---|

| 100 | 62.91 |

| 150 | 75.15 |

| 200 | 91.19 |

| 250 | ~91 |

(Data based on a representative enzymatic esterification study and illustrates the general principle.) researchgate.net

Strategies for Water Removal in Esterification Reactions

The formation of this compound via Fischer esterification produces water as a byproduct. According to Le Châtelier's principle, the continuous removal of this water is essential to shift the reaction equilibrium towards the formation of the ester, thereby maximizing the yield. masterorganicchemistry.comathabascau.ca Several techniques are employed for this purpose.

One of the most effective and commonly used methods in a laboratory and industrial setting is azeotropic distillation using a Dean-Stark apparatus. acs.org In this technique, a solvent that forms a low-boiling azeotrope with water, such as toluene or benzene, is added to the reaction mixture. rochester.edu As the mixture is heated, the water-solvent azeotrope boils off, condenses, and is collected in the Dean-Stark trap. The denser water separates and is drawn off, while the solvent, being less dense, overflows back into the reaction flask. acs.orgrochester.edu This process was successfully used in the synthesis of this compound, with toluene as the water-carrying solvent. acs.org

Another method involves using a rotary evaporator under reduced pressure to efficiently remove water and other volatile components from the reaction mixture. researchgate.netresearcher.liferesearchgate.net Other strategies include the use of drying agents or molecular sieves to absorb the water as it is formed. rochester.edu

Table 4: Comparison of Water Removal Strategies in Esterification

| Strategy | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Azeotropic Distillation (Dean-Stark) | A water-immiscible solvent (e.g., toluene) is used to form a low-boiling azeotrope with water, which is continuously removed. | Highly efficient for driving equilibrium; allows for continuous removal. | Requires an additional solvent; temperature is limited by the azeotrope's boiling point. | acs.orgrochester.edu |

| Rotary Evaporator | The reaction is conducted under reduced pressure, facilitating the evaporation of water. | Fast, simple operation, scalable. | May require careful control of pressure and temperature to avoid removing reactants. | researchgate.netresearchgate.net |

| Drying Agents / Molecular Sieves | A chemical agent that absorbs water is added to the reaction mixture. | Simple to implement in a batch setup. | Stoichiometric amounts are needed; can complicate product purification. | rochester.edu |

Design Considerations for Continuous Ester Production Schemes

For industrial-scale synthesis, transitioning from batch processing to a continuous production scheme offers significant advantages, including improved safety, better process control, and enhanced productivity. mdpi.comfrontiersin.org The design of a continuous process for this compound production requires consideration of reactor type, residence time, temperature control, and efficient product separation.

Continuous flow reactors , such as Plug Flow Reactors (PFRs) or Continuous Stirred-Tank Reactors (CSTRs), provide precise control over reaction parameters. whiterose.ac.uk For an equilibrium-limited reaction like esterification, reactive distillation is a highly effective process intensification strategy. frontiersin.org In a reactive distillation column, the reaction and separation occur simultaneously in a single unit. The reactants (1,8-octanediol and acetic acid) are fed into the column, which contains a catalytic section. As the ester is formed, the water byproduct is continuously removed from the top of the column, while the heavier diester product is collected from the bottom. This constant removal of a product drives the reaction to completion, overcoming equilibrium limitations. frontiersin.org

Key design considerations include the choice of catalyst (homogeneous or heterogeneous), reactor volume and geometry to ensure sufficient residence time, and efficient heat exchange to maintain the optimal reaction temperature. mdpi.comwhiterose.ac.uk

Table 5: Key Design Considerations for Continuous Ester Production

| Design Parameter | Consideration | Importance for this compound Synthesis | Reference |

|---|---|---|---|

| Reactor Type | Choice between CSTR, PFR, or specialized reactors like reactive distillation columns. | Reactive distillation is ideal as it combines reaction and water removal, driving the equilibrium-limited esterification to completion. | frontiersin.org |

| Catalyst | Use of a homogeneous (e.g., sulfuric acid) or heterogeneous (e.g., ion-exchange resin) catalyst. | Heterogeneous catalysts are preferred for continuous processes as they simplify separation and reduce corrosion issues. | frontiersin.org |

| Residence Time | The average time reactants spend in the reactor, controlled by flow rate and reactor volume. | Must be optimized to allow for complete diesterification without leading to side reactions or product degradation. | mdpi.comresearchgate.net |

| Temperature & Pressure Control | Maintaining optimal temperature and pressure profiles along the reactor. | Precise temperature control is crucial for maximizing reaction rate while preventing pyrolysis of the ester. Pressure control allows for heating above boiling points. | mdpi.comfrontiersin.org |

| Separation & Purification | Downstream processing to isolate the pure diester from unreacted starting materials and byproducts. | Integrated into the process in reactive distillation. Otherwise, requires separate distillation or extraction units. | frontiersin.org |

Reaction Mechanisms and Kinetics Pertaining to 1,8 Diacetoxyoctane

Mechanistic Investigations of Esterification Reactions Leading to Diesters

The synthesis of 1,8-diacetoxyoctane typically involves the esterification of 1,8-octanediol (B150283) with acetic acid or its derivatives. sigmaaldrich.com The kinetics of such reactions, particularly when catalyzed by solid acids, can be complex. To elucidate these processes, various kinetic models are employed, with the pseudo-homogeneous and Eley-Rideal models being prominent in describing heterogeneously catalyzed esterifications. ije.irmdpi.com

In the context of heterogeneously catalyzed esterification, such as those using ion-exchange resins (e.g., Amberlyst-15), the pseudo-homogeneous (PH) model can be applied. ije.irijert.org This model simplifies the kinetic analysis by treating the three-phase system (liquid reactants, liquid products, solid catalyst) as a uniform, pseudo-homogeneous phase. mdpi.com It is particularly suitable when the catalyst polymer is fully swollen by a polar solvent, allowing reactants easy access to the active sites within the resin. ije.ir

The fundamental assumption of the PH model is that the concentrations of reactants and products are uniform throughout the liquid phase and within the catalyst pores. The reaction rate is then expressed as a function of the bulk concentrations of the species. mdpi.com For a reversible second-order reaction, the rate expression is often sufficient to describe the kinetics, especially when the amount of water in the reactor is low. ijert.org

Several studies on the esterification of fatty acids with alcohols have successfully employed the pseudo-homogeneous model to fit experimental data and determine kinetic parameters like reaction rate constants and activation energies. mdpi.comuts.edu.au This approach provides a straightforward and practical tool for designing and simulating reactor performance for diester synthesis. repec.org However, its applicability is challenged when the interaction between reactants and the catalyst's active sites significantly influences the reaction rate, a scenario where surface-based models become more appropriate. mdpi.com

The Eley-Rideal (ER) mechanism is a surface-based kinetic model that describes a specific type of heterogeneous catalytic reaction. numberanalytics.com Unlike the Langmuir-Hinshelwood model where all reactants are adsorbed onto the catalyst surface before reacting, the ER mechanism involves a reaction between a molecule in the fluid phase (gas or liquid) and a species that is already adsorbed on the catalyst's surface. numberanalytics.comvaia.com

In the context of esterification to form a diester like this compound from a diol and a carboxylic acid, the ER mechanism can be the rate-determining pathway. For instance, in the esterification of acetic acid with an alcohol catalyzed by a solid acid like Amberlyst 36 or sulfated zirconia, the reaction can proceed via the ER mechanism. researchgate.netresearchgate.net Typically, this involves the adsorption of one reactant, often the carboxylic acid, onto the acidic sites of the catalyst. researchgate.net The second reactant, the alcohol (in this case, 1,8-octanediol), which remains in the bulk liquid phase, then directly reacts with the adsorbed acid to form the ester. researchgate.net

The rate law derived from the Eley-Rideal model accounts for the surface coverage of the adsorbed species. researchgate.net Kinetic studies have found that for certain esterification reactions, the ER model provides a superior fit to experimental data compared to the pseudo-homogeneous model, suggesting that the surface reaction is the rate-limiting step. researchgate.netresearchgate.net This mechanism is particularly relevant when one reactant has a lower affinity for the catalyst surface or at higher temperatures. numberanalytics.com

Pseudo-homogeneous Kinetic Modeling

Pyrolytic Elimination Mechanisms of this compound

Pyrolysis of esters containing a β-hydrogen atom in the alkyl group, such as this compound, is a well-established method for synthesizing alkenes. This thermal decomposition process is an elimination reaction that yields an alkene and a carboxylic acid. acs.orguhasselt.be

The pyrolysis of this compound to produce 1,7-octadiene (B165261) and acetic acid proceeds through a unimolecular, concerted mechanism. acs.orgresearchgate.net This pathway involves a single molecular entity in the transition state and is characterized by the simultaneous breaking and forming of several bonds within a cyclic six-membered transition state. uhasselt.be This type of reaction is a cis-elimination, where the departing acetate (B1210297) group and a hydrogen atom on the adjacent carbon are removed from the same side of the molecule. acs.org

The reaction is considered a first-order, homogeneous process. uhasselt.be The mechanism involves the breaking of the C-O bond of the ester and the C-H bond at the β-position of the alkyl chain, along with the formation of a C=C double bond (the alkene) and an O-H bond (in the carboxylic acid). uhasselt.be Because the reaction proceeds through a constrained cyclic intermediate, it does not involve free radical or ionic intermediates. uhasselt.beresearchgate.net The unimolecular nature means the reaction rate is dependent only on the concentration of the ester itself. libretexts.orgox.ac.uk

The feed rate, which determines the residence time of the reactant in the heated reactor, also plays a crucial role. A lower feed rate increases residence time. While this can lead to higher conversion of the starting material, it may also increase the likelihood of undesirable side reactions, especially for more volatile, short-chain products that are prone to polymerization at high temperatures. acs.orgacs.org

Research on the pyrolysis of this compound has quantified these effects. For example, studies have shown how varying temperature and feed rate directly impacts the yield of 1,7-octadiene. acs.orgacs.org

| Temperature (°C) | Feed Rate (g/h) | Product Yield (%) - 1,7-Octadiene | Reference |

|---|---|---|---|

| 350 | 15 | ~35 | acs.org |

| 400 | 15 | ~60 | acs.org |

| 450 | 15 | 74.8 | acs.org |

| 500 | 15 | ~72 | acs.org |

| 450 | 7.5 | <74.8 | acs.org |

As the data indicates, an optimal temperature exists for maximizing the yield of 1,7-octadiene. acs.org Furthermore, reducing the feed rate from 15 g/h to 7.5 g/h at 450°C resulted in a decreased yield, attributed to the increased polymerization of the short-chain alkadiene product at longer residence times. acs.org

Unimolecular and Concerted Pyrolysis Pathways

Biocatalytic Hydrolysis Mechanisms of this compound

Biocatalytic hydrolysis represents a mild and highly selective method for converting esters into their constituent alcohols and carboxylic acids. For this compound, this process yields 1,8-octanediol and acetic acid. This transformation is typically mediated by hydrolase enzymes, particularly esterases. researchgate.netnih.gov

The mechanism of enzyme-catalyzed hydrolysis involves the formation of an enzyme-substrate complex. Research has demonstrated the effective hydrolysis of this compound using engineered strains of Pseudomonas putida that overexpress a specific esterase, Est12. researchgate.net In a resting-cell system, these engineered microbes can efficiently convert the diester into the corresponding diol. researchgate.net

The hydrolysis occurs in a stepwise manner. The esterase first attacks one of the ester groups of this compound, releasing one molecule of acetic acid and forming the monoester intermediate, 8-hydroxyoctyl acetate. Subsequently, the enzyme hydrolyzes the second ester group of the intermediate, releasing another molecule of acetic acid and the final product, 1,8-octanediol.

Studies have shown that wild-type P. putida can consume the 1,8-octanediol product. researchgate.net To create a more efficient biocatalyst for diol production, genetic modifications, such as deleting the transcriptional regulator (Ltr) responsible for diol consumption, have been successfully implemented. The resulting strain was able to completely hydrolyze 35 mM of this compound into 1,8-octanediol with no loss of the product. researchgate.net This highlights the potential of biocatalysis to provide a controlled and efficient pathway for the hydrolysis of diesters under mild, environmentally friendly conditions. researchgate.net

Enzymatic Hydrolysis by Specific Esterases (e.g., Est12)

A particularly effective biocatalyst for the hydrolysis of medium-chain-length α,ω-diacetoxyalkanes, including this compound, is the esterase Est12. diva-portal.org Originally discovered in a marine sediment metagenomic library, Est12 is a low-temperature-active alkaline esterase. ocl-journal.orgresearchgate.net It exhibits a preference for short- and middle-chain p-nitrophenol esters. ocl-journal.org The crystal structure of Est12 reveals a cap domain composed of an α-helix and a flexible region, which contributes to its relatively broad substrate spectrum. ocl-journal.orgresearchgate.net

The efficacy of Est12 in hydrolyzing this compound has been demonstrated using whole-cell biocatalysts. In a notable study, Pseudomonas putida KT2440, a robust industrial microorganism, was engineered to overexpress the est12 gene. diva-portal.orgresearchgate.net This engineered strain was then used as a resting-cell biocatalyst for the hydrolysis of this compound.

The hydrolysis reaction involves the sequential removal of the two acetate groups from the this compound molecule. The initial hydrolysis yields 8-hydroxyoctyl acetate and one molecule of acetic acid. The second hydrolysis step then converts 8-hydroxyoctyl acetate into 1,8-octanediol and a second molecule of acetic acid. This two-step process is catalyzed by the Est12 enzyme expressed within the P. putida cells.

Table 1: Whole-Cell Biocatalytic Hydrolysis of this compound

| Biocatalyst | Substrate | Initial Substrate Concentration (mM) | Reaction Time (h) | Product | Final Product Concentration (mM) | Reference |

|---|---|---|---|---|---|---|

| P. putida KT2440-est12 | This compound | 35 | 72 | 1,8-Octanediol | 25 | diva-portal.orgresearchgate.net |

| P. putida ΔLtr-est12 | This compound | 35 | 72 | 1,8-Octanediol | 35 | diva-portal.orgresearchgate.net |

Genetic Engineering Strategies for Enhanced Hydrolysis Selectivity

To improve the efficiency and selectivity of the bioconversion of this compound to 1,8-octanediol, genetic engineering strategies have been employed. These strategies have primarily focused on modifying the host organism, Pseudomonas putida, to create a more favorable environment for the desired hydrolysis reaction and to prevent the degradation of the product.

One of the key challenges in using P. putida as a whole-cell biocatalyst is its natural ability to metabolize a wide range of compounds, including diols. It was observed that the wild-type P. putida KT2440 is capable of utilizing 1,8-octanediol as a carbon source. diva-portal.org This metabolic capability leads to a reduction in the final yield of the desired product. When the strain KT2440-est12, which overexpresses the Est12 esterase, was used to hydrolyze 35 mM of this compound, only 25 mM of 1,8-octanediol was recovered after 72 hours, indicating that a portion of the product was consumed by the host cell. diva-portal.orgresearchgate.net

To address this issue, a targeted genetic engineering strategy was implemented. A LysR-type transcriptional regulator, Ltr (encoded by the gene PP_2046), was identified as being responsible for regulating an operon that includes an alcohol dehydrogenase and proteins related to beta-oxidation, which are involved in the degradation of 1,8-octanediol. diva-portal.org By knocking out the Ltr gene in the KT2440-est12 strain, the resulting mutant, named ΔLtr-est12, was created. diva-portal.orgresearchgate.net

Further research has also identified the esterase Est12/K as the predominant enzyme in P. putida KT2440 responsible for the hydrolysis of diacetoxyalkanes. The deletion of the gene encoding Est12/K was shown to halt the hydrolysis of diacetoxyhexane, highlighting its crucial role in this process. nih.gov This finding underscores the importance of Est12 in the hydrolysis of such substrates and suggests that its overexpression is a key component of an effective biocatalytic system.

Table 2: Genetic Engineering Strategies for Enhanced Diol Production

| Strain | Genetic Modification | Rationale | Effect on this compound Hydrolysis | Reference |

|---|---|---|---|---|

| P. putida KT2440-est12 | Overexpression of est12 gene | To introduce and enhance the desired esterase activity for hydrolyzing this compound. | Enables the hydrolysis of this compound, but product is partially consumed by the host. | diva-portal.orgresearchgate.net |

| P. putida ΔLtr-est12 | Deletion of the LysR-type transcriptional regulator (Ltr, PP_2046) in the KT2440-est12 strain. | To disable the metabolic pathway responsible for the consumption of the product, 1,8-octanediol. | Complete conversion of this compound to 1,8-octanediol with no product loss to host metabolism. | diva-portal.orgresearchgate.net |

Applications and Transformational Chemistry of 1,8 Diacetoxyoctane

Conversion to α,ω-Alkadienes

Synthesis of 1,7-Octadiene (B165261) via Pyrolysis

The pyrolysis of 1,8-diacetoxyoctane is a key method for producing 1,7-octadiene. acs.orgnih.govresearchgate.net This process involves the thermal decomposition of the ester in the absence of a catalyst, yielding the desired diene and acetic acid as a byproduct. acs.org Research has demonstrated that high yields of 1,7-octadiene can be achieved through this method. acs.orgnih.govresearchgate.net The reaction is typically carried out in the gas phase within a tubular reactor. acs.orgresearchgate.net

The synthesis of 1,7-octadiene from this compound is part of a broader strategy that often begins with the corresponding diol, 1,8-octanediol (B150283). acs.orgnih.gov The diol is first esterified with acetic acid to produce this compound, which is then subjected to pyrolysis. nih.gov This two-step approach allows for the efficient conversion of alkanediols to valuable alkadienes. nih.gov

Parametric Studies for Alkadiene Yield Optimization in Pyrolysis

The efficiency of 1,7-octadiene production from the pyrolysis of this compound is influenced by several key parameters, including temperature and feed rate. acs.org Systematic studies have been conducted to optimize these conditions to maximize the yield of the desired alkadiene. acs.orgnih.gov

Temperature: The pyrolysis of this compound has been investigated at various temperatures. Generally, the yield of 1,7-octadiene shows a dependency on the reaction temperature. acs.org

Feed Rate: The rate at which this compound is introduced into the reactor also plays a crucial role. It has been observed that reducing the feed rate can sometimes lead to a decrease in the yield of shorter-chain alkadienes due to an increased likelihood of polymerization at high temperatures. acs.orgnih.gov For instance, when the feed rate was decreased from 15 g/h to 7.5 g/h, the yields of dienes from this compound and 1,6-diacetoxyhexane (B1581304) were observed to decrease. acs.orgnih.gov

The interplay between temperature and residence time (influenced by the feed rate) is a critical factor in tuning the product distribution. acs.org For instance, to favor the production of the diene, a combination of high temperature and longer residence time is generally preferred. acs.org

Table 1: Pyrolysis of this compound at Different Temperatures and Feed Rates

| Temperature (°C) | Feed Rate (g/h) | Yield of 1,7-Octadiene (%) |

|---|---|---|

| 350 | 15 | Data not available |

| 400 | 15 | Data not available |

| 450 | 15 | 74.8 |

| 500 | 15 | Data not available |

| 450 | 7.5 | Yield decreased compared to 15 g/h |

Reactor Design for Efficient Alkadiene Production (e.g., Tubular Reactors)

The continuous pyrolysis of diesters like this compound to produce alkadienes is effectively carried out in a tubular reactor. acs.orgresearchgate.net This type of reactor allows for a continuous flow of the reactant and efficient heat transfer, which are crucial for the gas-phase pyrolysis reaction. acs.orgresearchgate.net

A typical experimental setup consists of a container for the liquid this compound, an injection pump to control the feed rate, and a heated tubular reactor where the pyrolysis takes place. acs.org The product, 1,7-octadiene, is then collected from a receiving flask. acs.org The design allows for precise control over reaction parameters such as temperature and residence time, which are essential for optimizing the yield and selectivity of the desired alkadiene. acs.org

Precursor for Medium-Chain-Length α,ω-Diols

Biocatalytic Hydrolysis to 1,8-Octanediol

This compound serves as a substrate for the biocatalytic production of 1,8-octanediol. This transformation is achieved through hydrolysis, a reaction that can be efficiently catalyzed by enzymes, specifically esterases. The use of biocatalysts offers a milder and potentially more sustainable alternative to traditional chemical hydrolysis methods. researchgate.net

Research has shown that whole-cell biocatalysts can effectively hydrolyze this compound to 1,8-octanediol. researchgate.net For example, engineered strains of Pseudomonas putida have been developed for this purpose. researchgate.net In these systems, an overexpressed esterase facilitates the breakdown of the diacetate into the corresponding diol. researchgate.net

Engineered Microbial Systems for Enhanced Diol Production

To address this, metabolic engineering strategies have been employed. One successful approach involves the deletion of genes responsible for the degradation of the diol product. For example, knocking out the gene for a LysR-type transcriptional regulator (Ltr), which is involved in the utilization of 1,8-octanediol, has been shown to significantly enhance the final product yield. researchgate.net

In one study, a wild-type P. putida strain overexpressing an esterase (KT2440-est12) converted 35 mM of this compound to only 25 mM of 1,8-octanediol after 72 hours, as the rest was consumed by the cells. researchgate.net In contrast, a mutant strain with the Ltr gene deleted (ΔLtr-est12) was able to completely hydrolyze 35 mM of this compound to 35 mM of 1,8-octanediol, demonstrating the effectiveness of this genetic modification. researchgate.net

Table 2: Comparison of 1,8-Octanediol Production in Engineered P. putida Strains

| Strain | Initial this compound Concentration (mM) | Final 1,8-Octanediol Concentration (mM) | Conversion Time (h) |

|---|---|---|---|

| KT2440-est12 | 35 | 25 | 72 |

| ΔLtr-est12 | 35 | 35 | 72 |

Role as a Chemical Intermediate in Advanced Materials

This compound serves as a crucial chemical intermediate, a stable precursor molecule that can be readily converted into other valuable compounds for specialized applications. Its bifunctional nature, possessing two acetate (B1210297) groups at the terminal positions of an eight-carbon chain, makes it a versatile building block in the synthesis of polymers and other fine chemicals.

Integration into Polymer Science and Materials Development

In polymer science, this compound is primarily valued as a precursor to 1,8-octanediol, a key monomer for producing polyesters. researchgate.netnih.gov Polyesters are a significant class of polymers formed through condensation polymerization, a process where monomers join together with the elimination of a small molecule, such as water. savemyexams.com The synthesis route often involves the hydrolysis of this compound to yield 1,8-octanediol, which is then reacted with a dicarboxylic acid or a dimethyl ester in a polycondensation reaction. mdpi.commdpi.com

Enzymatic catalysis, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), has been effectively employed for these transformations under milder conditions than traditional chemical synthesis. nih.govmdpi.com For instance, research has demonstrated the synthesis of polyesters by reacting 1,8-octanediol (derived from its diacetate precursor) with various bio-based building blocks like dimethyl adipate (B1204190) and dimethyl sebacate. mdpi.com In one study, the polycondensation of 1,8-octanediol and octanedioic (suberic) acid, catalyzed by immobilized lipase in an aqueous miniemulsion, yielded poly(octamethylene suberate) with a molecular weight of 7800 g/mol and a conversion rate of 98%. mdpi.com

The properties of the resulting polyesters can be tailored by selecting different co-monomers to react with the 1,8-octanediol. This flexibility allows for the development of materials with specific characteristics, such as elastomers for soft tissue replacement. nih.gov

Table 1: Examples of Polyesters Synthesized Using 1,8-Octanediol

| Co-monomer | Catalyst | Polymer Formed | Molecular Weight (Mn) | Conversion Rate (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl sebacate | Candida antarctica Lipase B (CaLB) | Polyester | 5100 Da | Not Specified | mdpi.com |

| Octanedioic acid | Immobilized Pseudozyma antarctica lipase B | Poly(octamethylene suberate) | 7800 g/mol | 98% | mdpi.com |

General Significance in Fine Chemical Synthesis

Beyond its role in polymerization, this compound is a significant intermediate in the synthesis of specific fine chemicals. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The primary value of this compound in this context lies in its efficient conversion to 1,8-octanediol and 1,7-octadiene. researchgate.netacs.org

The hydrolysis of this compound to 1,8-octanediol is a key transformation. researchgate.net Microbial-based processes have been engineered for this purpose. In one study, an engineered strain of Pseudomonas putida was able to completely hydrolyze a 35 mM solution of this compound into 1,8-octanediol within 72 hours, demonstrating a highly efficient and specific conversion. researchgate.net

Another significant transformation is the pyrolysis of this compound, which yields 1,7-octadiene. acs.org This reaction involves heating the compound, causing the elimination of two molecules of acetic acid to form terminal double bonds. Research has shown that 1,7-octadiene can be obtained in high yields through this process, which is part of a broader strategy to produce α,ω-dienes from α,ω-alkanediols via their diacetate esters. acs.org Both 1,8-octanediol and 1,7-octadiene are valuable building blocks for the chemical industry, used in the production of coatings, plasticizers, and other specialty polymers.

Table 2: Key Transformations of this compound in Fine Chemical Synthesis

| Product | Transformation Method | Catalyst/Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| 1,8-Octanediol | Enzymatic Hydrolysis | Engineered P. putida | 100% conversion (35 mM substrate) | researchgate.net |

Advanced Analytical Methodologies for 1,8 Diacetoxyoctane and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 1,8-diacetoxyoctane. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide fundamental information about the molecule's atomic arrangement and mass.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra offer a detailed map of the carbon and hydrogen framework within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals confirm the presence of the diacetate structure. The protons of the methyl groups in the acetate (B1210297) moieties typically appear as a singlet, while the methylene (B1212753) protons adjacent to the oxygen atoms and those within the octyl chain produce distinct multiplets. The chemical shifts and coupling patterns of these signals are key to confirming the compound's identity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying all non-equivalent carbon atoms. For this compound, this includes signals for the carbonyl carbons of the acetate groups, the methylene carbons bonded to oxygen, and the various methylene carbons of the octyl backbone. The chemical shifts of these carbons are indicative of their chemical environment. hmdb.ca

Interactive Data Table: Typical NMR Data for this compound

| Nucleus | Atom Position | Typical Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Acetate CH₃ | ~2.05 | Singlet |

| ¹H | -CH₂-O- | ~4.05 | Triplet |

| ¹H | Internal -CH₂- | ~1.3-1.6 | Multiplet |

| ¹³C | Carbonyl C=O | ~171.0 | - |

| ¹³C | Acetate CH₃ | ~21.0 | - |

| ¹³C | -CH₂-O- | ~64.5 | - |

| ¹³C | Internal -CH₂- | ~25.0-29.0 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further be used to establish connectivity between protons and carbons, providing unambiguous structural assignment. mdpi.com

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to identify its fragmentation patterns, which aids in structural confirmation and impurity analysis. scienceready.com.au When a molecule is introduced into a mass spectrometer, it is ionized and can break apart into smaller, charged fragments. slideshare.netulethbridge.ca

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (230.30 g/mol ). avantorsciences.com However, due to the nature of the ester linkages, the molecular ion peak may be weak or absent in some ionization methods. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. For this compound, characteristic fragments would likely result from the cleavage of the C-O bonds of the ester groups, leading to the loss of acetic acid (CH₃COOH, mass 60) or an acetoxy group (CH₃COO·, mass 59). Another common fragmentation for esters is the McLafferty rearrangement. youtube.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition and further confirming the identity of this compound and any potential impurities. rsc.org

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its concentration. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. elgalabwater.com It is widely used to determine the purity of a sample and to monitor the progress of a chemical reaction over time. skpharmteco.combirchbiotech.com In GC, the sample is vaporized and transported through a column by a carrier gas. organomation.com The separation is based on the differential partitioning of the components between the stationary phase lining the column and the mobile gas phase.

For purity assessment, a GC analysis of this compound will produce a chromatogram where the area of the main peak is proportional to its concentration. The presence of other peaks indicates impurities, and their relative peak areas can be used to estimate their levels. By using a suitable internal or external standard, GC can provide accurate quantitative data. chromatographyonline.com

During a synthesis or transformation reaction involving this compound, GC can be used to monitor the disappearance of starting materials and the appearance of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

High-Performance Liquid Chromatography (HPLC) in Related Analytical Contexts

While GC is often the preferred method for volatile compounds, high-performance liquid chromatography (HPLC) is a versatile technique that can also be applied, particularly for the analysis of less volatile transformation products or in situations where derivatization for GC is not desirable. nih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for separating organic molecules. bioline.org.br

In the context of this compound, HPLC could be used to analyze products from its hydrolysis, such as 1,8-octanediol (B150283) and acetic acid, or other non-volatile derivatives. The separation is based on the hydrophobicity of the analytes. A detector, such as a UV-Vis detector (if the compounds have a chromophore) or a refractive index detector, is used to quantify the separated components. The choice of column, mobile phase composition, and detector is critical for achieving a successful separation.

Application of Analytical Techniques in Kinetic and Mechanistic Studies

The analytical methods described above are fundamental tools for investigating the kinetics and mechanisms of reactions involving this compound. nih.govelifesciences.org

Kinetic Studies: By using chromatographic techniques like GC or HPLC to measure the concentration of reactants and products at different time intervals, the rate of a reaction can be determined. emich.eduscielo.brnih.govfrontiersin.org For example, in the hydrolysis of this compound, samples can be taken from the reaction mixture at various times and analyzed to determine the concentrations of the diacetate, the intermediate monoacetate, and the final diol product. This data allows for the determination of the reaction rate law and the rate constants. jksus.org

Mechanistic Studies: Spectroscopic techniques play a crucial role in elucidating reaction mechanisms. rsc.orghku.hk For instance, if a reaction involving this compound is thought to proceed through a specific intermediate, techniques like NMR and mass spectrometry can be used to identify and characterize this transient species. Isotope labeling studies, where one or more atoms in the this compound molecule are replaced with a heavier isotope, can also be employed. Analyzing the distribution of the isotope in the products using mass spectrometry can provide detailed insights into bond-breaking and bond-forming steps of the reaction mechanism. nih.gov

Future Research Directions and Potential Innovations

Development of Novel Catalytic Systems for Enhanced Synthesis and Transformation

The synthesis and transformation of 1,8-diacetoxyoctane and related diacetates are prime candidates for optimization through novel catalytic systems. Current research is geared towards improving efficiency, selectivity, and sustainability.

One promising area is the use of chemoenzymatic dynamic kinetic asymmetric transformation (DYKAT). This method combines enzymatic transesterification with metal-catalyzed epimerization to produce enantiomerically pure diacetates from diol mixtures. nih.govcapes.gov.br For instance, ruthenium catalysts have been successfully paired with lipases for the efficient synthesis of chiral diacetates. nih.govcapes.gov.br Future research could adapt these systems for the specific synthesis of chiral derivatives of this compound, opening doors for its use in asymmetric synthesis and chiral polymers.

Another avenue of exploration involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), which have shown efficacy in various organic transformations. mdpi.comresearchgate.net PIDA can mediate oxidative decarboxylation and C-H functionalization, suggesting potential for novel synthetic routes to or from this compound. mdpi.comorganic-chemistry.org Research into the application of PIDA and similar reagents could lead to more direct and efficient methods for producing functionalized octanoid derivatives.

The development of reusable and environmentally benign catalysts is also a key focus. Titanium dioxide (TiO2) nanoparticles, for example, have been demonstrated as effective and reusable catalysts for the synthesis of vicinal diacetates from epoxides. biotechrep.ir Investigating similar nanoparticle-based catalytic systems for the direct acetylation of 1,8-octanediol (B150283) could offer a cost-effective and green alternative to traditional methods.

| Catalyst System | Potential Application for this compound | Research Focus |

| Ruthenium-Enzyme (DYKAT) | Synthesis of enantiopure this compound derivatives | Adapting existing methods for long-chain diols. nih.govcapes.gov.brpnas.org |

| Phenyliodine(III) Diacetate (PIDA) | Novel synthetic routes and functionalization | Exploring oxidative transformations of this compound. mdpi.comorganic-chemistry.org |

| TiO2 Nanoparticles | Green synthesis of this compound | Catalyst development for diol acetylation. biotechrep.ir |

| Organotin Catalysts | Mechanistic understanding of polyesterification | Improving polymer synthesis from this compound. nih.gov |

Exploration of Bio-based Routes and Sustainable Production Processes

The shift towards a bio-based economy has spurred research into sustainable methods for producing chemicals like this compound and its precursors. Biocatalysis and microbial synthesis are at the forefront of these efforts.

Engineered microorganisms offer a promising route for the production of medium-chain-length α,ω-diols, the direct precursors to this compound. researchgate.net For example, engineered Pseudomonas putida has been shown to efficiently hydrolyze diacetates to their corresponding diols. researchgate.netresearchgate.net Further research in this area could focus on developing a consolidated bioprocess that starts from renewable feedstocks, such as alkanes or fatty acids, and proceeds through enzymatic oxidation and esterification to yield this compound directly. A two-stage process combining an E. coli strain for the conversion of n-alkanes to esterified diols and a P. putida strain for the hydrolysis of these esters has already been demonstrated for related compounds. researchgate.net

Lipases, a class of enzymes, are well-established biocatalysts for esterification and transesterification reactions. acs.orgrsc.org Their application in the synthesis of this compound from 1,8-octanediol and an acetyl donor could offer a milder and more selective alternative to chemical catalysis. Research into optimizing reaction conditions, enzyme immobilization, and the use of novel acyl donors will be crucial for developing a scalable biocatalytic process. pnas.orgacs.org The desymmetrization of prochiral diesters using lipases is another area with significant potential, allowing for the creation of chiral building blocks for pharmaceuticals and other fine chemicals. mdpi.com

| Biocatalytic Approach | Substrate/Precursor | Potential Outcome | Key Research Areas |

| Engineered Pseudomonas putida | This compound | Production of 1,8-octanediol. researchgate.netresearchgate.net | Strain engineering for improved efficiency and substrate tolerance. researchgate.net |

| Co-culture of E. coli and P. putida | n-octane | Two-stage biosynthesis of 1,8-octanediol. researchgate.net | Process optimization and integration. |

| Lipase-catalyzed esterification | 1,8-Octanediol | Direct synthesis of this compound. acs.orgrsc.org | Enzyme screening, immobilization, and reaction engineering. |

| Lipase-catalyzed desymmetrization | Prochiral diacetate analogues | Chiral monoesters and diols. mdpi.comresearchgate.net | Broadening substrate scope and enhancing stereoselectivity. |

Advanced Mechanistic Insights through Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms and guiding the development of more efficient chemical processes. acs.orgbenthamdirect.comresearchgate.net

For the synthesis of this compound, DFT calculations can be employed to study the mechanism of acid-catalyzed esterification. acs.orgresearchgate.net Such studies can identify the rate-determining steps and the structures of intermediates and transition states, providing valuable information for optimizing reaction conditions and catalyst design. For example, DFT studies on similar esterification reactions have clarified the role of the acid catalyst and the nucleophilic addition of the alcohol as the key steps. acs.org

In the context of catalysis, DFT can be used to investigate the mechanisms of various catalytic systems. For instance, the mechanism of organotin-catalyzed polyesterification reactions has been studied using DFT, providing insights that can help in avoiding undesirable side reactions during the production of polymers from diols and diacids. nih.gov Similar computational studies on the catalytic systems mentioned in section 6.1 could accelerate their development and application for this compound synthesis.

Furthermore, computational methods can aid in understanding and predicting the properties of polymers derived from this compound. By modeling the polymer chains and their interactions, it is possible to predict material properties such as thermal stability, mechanical strength, and degradation rates. This predictive capability can guide the design of new polymers with tailored functionalities.

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Acid-catalyzed esterification of 1,8-octanediol | Elucidation of reaction mechanism and transition states. acs.orgresearchgate.net |

| DFT | Organotin-catalyzed polyesterification | Understanding catalyst behavior and side reactions. nih.gov |

| DFT | Sulfonic acid-catalyzed esterification | Evaluation of different mechanistic pathways (SN1 vs. SN2). nih.gov |

| Molecular Modeling | Polymer properties | Prediction of thermal and mechanical properties of polyesters. |

Expansion of Applications in Emerging Fields of Material Science and Green Chemistry

The unique properties of this compound make it an attractive candidate for applications in several emerging fields, particularly in material science and green chemistry.

In material science, this compound serves as a valuable monomer for the synthesis of polyesters and polyurethanes. sarchemlabs.comwikipedia.org Its long, flexible eight-carbon chain can impart desirable properties to polymers, such as increased flexibility and a lower glass transition temperature. Future research will likely focus on the development of novel copolymers incorporating this compound to create materials with tailored properties for specific applications. For example, co-polymerization with bio-derived monomers like itaconic acid could lead to the creation of renewable and functional biomedical polymers with tunable degradation rates. researchgate.net

The use of this compound in the synthesis of biodegradable elastomers is another promising area. Poly(1,8-octanediol citrate) (POC), synthesized from 1,8-octanediol (which can be derived from this compound) and citric acid, is a biocompatible and biodegradable elastomer with significant potential in soft tissue engineering. sarchemlabs.comwikipedia.org Further research could explore the direct use of this compound in similar polycondensation reactions or the development of new biodegradable polymers based on this monomer.

In the realm of green chemistry, this compound is being investigated as a potential green solvent. Its high boiling point, low volatility, and ester functionality make it a candidate to replace more hazardous and volatile organic solvents in certain applications. Research is needed to fully characterize its solvent properties and evaluate its performance in a range of chemical reactions. Additionally, the pyrolysis of this compound to produce 1,7-octadiene (B165261) represents a potential green route to valuable chemical intermediates. acs.orgnih.gov

| Emerging Application | Field | Rationale and Research Focus |

| Novel Copolymers | Material Science | Creating materials with tailored flexibility and thermal properties. tandfonline.comtandfonline.com |

| Biodegradable Elastomers | Biomedical Engineering | Developing biocompatible materials for tissue engineering. sarchemlabs.comwikipedia.org |

| Green Solvent | Green Chemistry | Replacing volatile and hazardous organic solvents. |

| Pyrolysis to Dienes | Green Chemistry | Sustainable production of 1,7-octadiene. acs.orgnih.gov |

Q & A

Q. What are the recommended methods for synthesizing 1,8-Diacetoxyoctane in a laboratory setting?

this compound is synthesized via acetylation of its diol precursor, 1,8-octanediol, using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., sulfuric acid or pyridine). Key steps include:

- Reaction Setup : Combine 1,8-octanediol with excess acetic anhydride under inert atmosphere.

- Catalyst Addition : Introduce catalytic sulfuric acid to drive esterification.

- Purification : Post-reaction, neutralize the mixture, extract with dichloromethane, and purify via fractional distillation or column chromatography.

- Validation : Confirm structure using NMR (¹H/¹³C) and FT-IR to verify acetate peaks and hydroxyl group disappearance .

Q. How can researchers ensure the purity of this compound following synthesis?

Purity assessment requires multi-technique validation:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to resolve impurities. Adjust mobile phase (e.g., acetonitrile/water) for optimal retention .

- Spectroscopy : Compare NMR spectra with literature data (e.g., δ ~2.0 ppm for acetate methyl groups) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 231.2) via ESI-MS or GC-MS .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the adsorption behavior of this compound on carbon-based materials?

Density Functional Theory (DFT) and molecular dynamics (MD) simulations are effective for modeling adsorption:

- DFT Workflow : Optimize geometry of this compound and carbon surfaces (e.g., graphene) using B3LYP/6-31G(d). Calculate adsorption energy (ΔEads) to evaluate interaction strength .

- MD Simulations : Simulate solvent-molecule interactions (e.g., in aqueous ethanol) to study dynamic binding behavior. Analyze radial distribution functions (RDFs) for proximity trends .

Q. How can fluorescence spectroscopy be utilized to study the complexation of this compound with cyclodextrins?

Fluorescence methods are ideal for host-guest interaction studies:

- Job’s Plot Analysis : Vary molar ratios of this compound and β-cyclodextrin (β-CD) while maintaining total concentration. Monitor fluorescence intensity (λex = 280 nm, λem = 320–400 nm) to determine stoichiometry .

- Binding Constant (Kb) : Apply the Benesi-Hildebrand equation to fluorescence titration data. Use nonlinear regression for improved accuracy .

Q. What strategies can resolve contradictions in experimental data regarding the stability of this compound under varying pH conditions?

Address discrepancies through systematic validation:

- Controlled pH Studies : Conduct stability assays in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC and kinetic modeling (e.g., first-order decay) .

- Error Analysis : Use orthogonal techniques (e.g., LC-MS for degradation products) to cross-validate results. Apply multivariate statistics (PCA or OPLS) to identify confounding variables (e.g., temperature vs. pH) .

- Replicate Design : Perform triplicate experiments with blinded analysis to minimize observer bias. Report confidence intervals for degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.